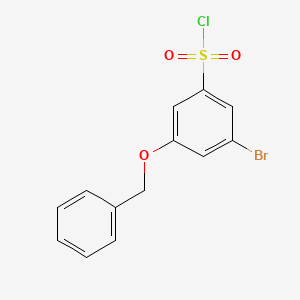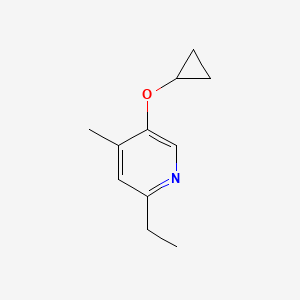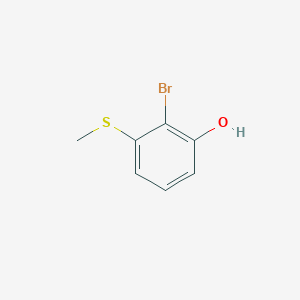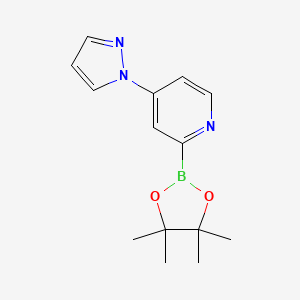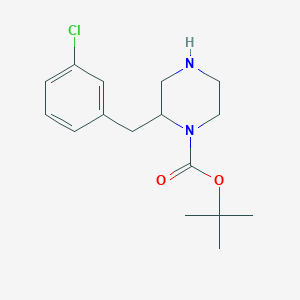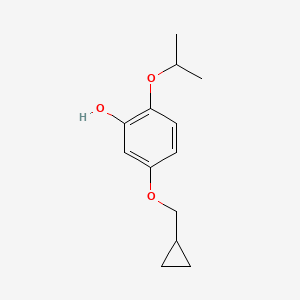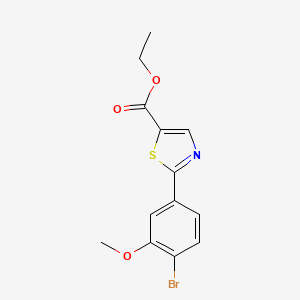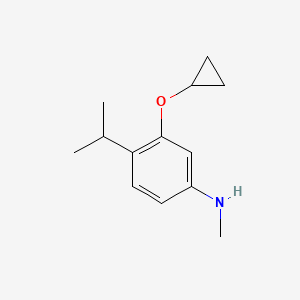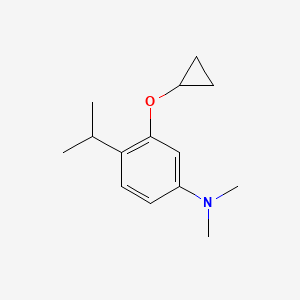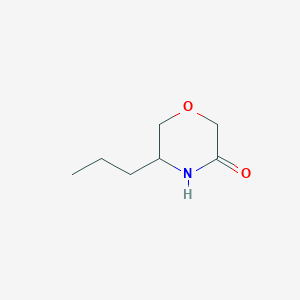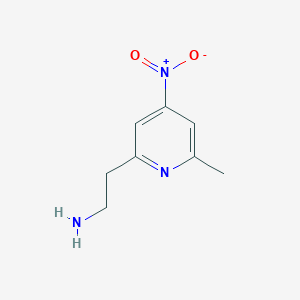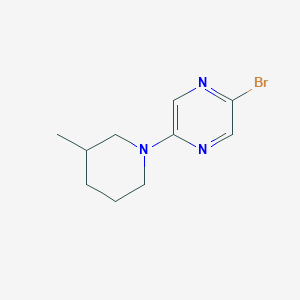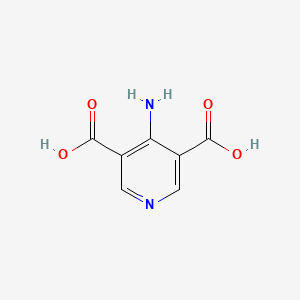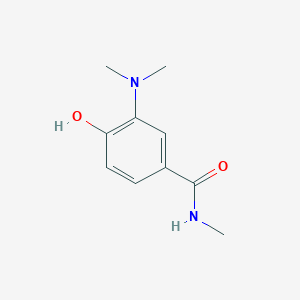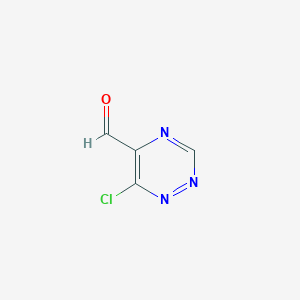
6-Chloro-1,2,4-triazine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1,2,4-triazine-5-carbaldehyde is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of a chloro group and an aldehyde group in the this compound structure makes it a versatile intermediate for the synthesis of various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,4-triazine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with formamide, followed by chlorination. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization and chlorination processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1,2,4-triazine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
Oxidation: 6-Chloro-1,2,4-triazine-5-carboxylic acid.
Reduction: 6-Chloro-1,2,4-triazine-5-methanol.
Substitution: Various substituted triazines depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-1,2,4-triazine-5-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Chloro-1,2,4-triazine-5-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde group can form covalent bonds with nucleophiles, while the chloro group can participate in substitution reactions. These properties make it a versatile intermediate in the synthesis of compounds with specific biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar in structure but with methoxy groups instead of an aldehyde group.
1,3,5-Triazine-2,4-diamine, 6-chloro-: Contains amino groups instead of an aldehyde group.
Pyrrolo[2,1-f][1,2,4]triazine: A bicyclic compound with antiviral properties.
Uniqueness
6-Chloro-1,2,4-triazine-5-carbaldehyde is unique due to the presence of both a chloro group and an aldehyde group, which allows it to participate in a wide range of chemical reactions.
Propriétés
Formule moléculaire |
C4H2ClN3O |
|---|---|
Poids moléculaire |
143.53 g/mol |
Nom IUPAC |
6-chloro-1,2,4-triazine-5-carbaldehyde |
InChI |
InChI=1S/C4H2ClN3O/c5-4-3(1-9)6-2-7-8-4/h1-2H |
Clé InChI |
NTSFBDVJMMDBBG-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(N=N1)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


